molecular formula C10H9N2O2S+ B429020 1-[(3-Nitrothiophen-2-yl)methyl]pyridin-1-ium

1-[(3-Nitrothiophen-2-yl)methyl]pyridin-1-ium

Cat. No.: B429020
M. Wt: 221.26g/mol
InChI Key: VTQRXMNBPRCIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Nitrothiophen-2-yl)methyl]pyridin-1-ium is a chemical compound with the molecular formula C10H9N2O2S+ It is characterized by the presence of a pyridinium ion linked to a nitro-substituted thienyl group

Preparation Methods

The synthesis of 1-[(3-Nitrothiophen-2-yl)methyl]pyridin-1-ium typically involves the reaction of 3-nitro-2-thiophenemethanol with pyridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(3-Nitrothiophen-2-yl)methyl]pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thienyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(3-Nitrothiophen-2-yl)methyl]pyridin-1-ium has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Nitrothiophen-2-yl)methyl]pyridin-1-ium involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinium ion can interact with various biological molecules. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

1-[(3-Nitrothiophen-2-yl)methyl]pyridin-1-ium can be compared with other similar compounds such as:

  • 2-[(3-Nitro-2-thienyl)methyl]pyridinium
  • 3-[(3-Nitro-2-thienyl)methyl]pyridinium
  • 4-[(3-Nitro-2-thienyl)methyl]pyridinium These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The unique positioning of the nitro group and the thienyl ring in this compound contributes to its distinct properties and potential applications.

Properties

Molecular Formula

C10H9N2O2S+

Molecular Weight

221.26g/mol

IUPAC Name

1-[(3-nitrothiophen-2-yl)methyl]pyridin-1-ium

InChI

InChI=1S/C10H9N2O2S/c13-12(14)9-4-7-15-10(9)8-11-5-2-1-3-6-11/h1-7H,8H2/q+1

InChI Key

VTQRXMNBPRCIAJ-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C=C1)CC2=C(C=CS2)[N+](=O)[O-]

Canonical SMILES

C1=CC=[N+](C=C1)CC2=C(C=CS2)[N+](=O)[O-]

Origin of Product

United States

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